

Physical and chemical properties of L-Lactic acid-2-13C1

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Compound of Interest

Compound Name: *L-Lactic acid-2-13C1*

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An In-depth Technical Guide to L-Lactic acid-2-13C1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, experimental applications, and metabolic significance of **L-Lactic acid-2-13C1**. This isotopically labeled compound is a powerful tool for tracing metabolic pathways and quantifying fluxes, offering critical insights in drug development and various research fields.

Core Physical and Chemical Properties

L-Lactic acid-2-13C1 is a stable, non-radioactive isotopologue of L-Lactic acid where the carbon atom at the second position (C2) is replaced with a ^{13}C isotope. This specific labeling allows for the precise tracking of the lactate molecule and its metabolic fate.

Quantitative Data Summary

The physical and chemical properties of **L-Lactic acid-2-13C1** are summarized in the table below. Data for the unlabeled L-Lactic acid are provided for comparison, as the isotopic labeling results in negligible changes to most physical properties.

Property	L-Lactic acid-2-13C1	L-Lactic acid (unlabeled)
CAS Number	740788-63-0[1][2]	79-33-4[3][4]
Molecular Formula	C ₂ ¹³ CH ₆ O ₃	C ₃ H ₆ O ₃ [3][5]
Molecular Weight	91.07 g/mol [6]	90.08 g/mol [3][7][8]
Appearance	White crystalline powder or colorless to yellow syrupy liquid[1][5][9]	White solid or colorless liquid[3][5]
Melting Point	~53 °C (127 °F)	53 °C (127 °F)[1][7][8]
Boiling Point	Decomposes at atmospheric pressure. 122 °C (252 °F) at 15 mmHg[3][5]	Decomposes at atmospheric pressure. 122 °C (252 °F) at 15 mmHg[3][5]
Density	~1.209 g/cm ³	1.209 g/cm ³ [5][10]
Solubility		
in Water	Miscible[1][3][10]	Miscible[1][3][10]
in Ethanol	Soluble[1][10]	Soluble[1][10]
in Acetone	Soluble[10]	Soluble[10]
in Chloroform	Insoluble[1]	Insoluble[1]
Isotopic Purity	≥99 atom % ¹³ C	N/A
Chemical Purity	≥98%	N/A

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy is a primary analytical technique for confirming the isotopic enrichment and purity of **L-Lactic acid-2-13C1**. The spectrum of the unlabeled L-Lactic acid shows characteristic peaks for the three carbon atoms. In the ¹³C NMR spectrum of **L-Lactic acid-2-13C1**, the signal corresponding to the C2 carbon will be significantly enhanced due to the isotopic labeling.

- ^{13}C NMR of L-Lactic acid (unlabeled) in H_2O :
 - C1 (Carboxyl): ~180 ppm
 - C2 (CH-OH): ~69 ppm
 - C3 (CH_3): ~21 ppm

While a specific spectrum for **L-Lactic acid-2- ^{13}C 1** is not readily available in public databases, the expected spectrum would show a prominent peak at approximately 69 ppm.

Mass Spectrometry (MS)

Mass spectrometry is a key technique for tracing the metabolic fate of **L-Lactic acid-2- ^{13}C 1** in biological systems. The introduction of the ^{13}C isotope results in a mass shift of +1 atomic mass unit compared to the unlabeled molecule. This allows for the differentiation and quantification of the labeled lactate and its downstream metabolites. **L-Lactic acid-2- ^{13}C 1** is suitable for use in mass spectrometry-based metabolic flux analysis.

Experimental Protocols

The primary application of **L-Lactic acid-2- ^{13}C 1** is in metabolic flux analysis (MFA) to trace the flow of carbon through central metabolic pathways. Below is a generalized protocol for a cell culture-based experiment.

Protocol: ^{13}C Metabolic Flux Analysis in Cell Culture

1. Cell Culture and Media Preparation:

- Culture cells of interest to the desired confluency in standard growth medium.[\[11\]](#)
- Prepare experimental medium by supplementing a base medium (e.g., DMEM without glucose and lactate) with a known concentration of **L-Lactic acid-2- ^{13}C 1** and other necessary nutrients like glucose and glutamine. The concentration of the tracer should be optimized for the specific cell line and experimental goals.[\[12\]](#)

2. Isotopic Labeling:

- Replace the standard growth medium with the pre-warmed ^{13}C -labeled experimental medium.
- Incubate the cells for a predetermined period to allow for the uptake and metabolism of the labeled lactate. The incubation time should be sufficient to reach isotopic steady-state for the metabolites of interest.[\[11\]](#)

3. Metabolite Extraction:

- Rapidly quench metabolism by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS).
- Extract intracellular metabolites using a cold solvent mixture, such as 80% methanol, and incubate at -80°C to precipitate proteins.[\[12\]](#)
- Collect the cell lysate and centrifuge to pellet the protein debris. The supernatant contains the intracellular metabolites.

4. Sample Analysis:

- Analyze the extracted metabolites using a suitable analytical platform, typically LC-MS/MS or GC-MS.
- Quantify the mass isotopologue distribution of key metabolites in the glycolytic and tricarboxylic acid (TCA) cycle pathways.

5. Data Analysis and Flux Calculation:

- Correct the raw mass spectrometry data for the natural abundance of ^{13}C .
- Use metabolic flux analysis software to fit the measured mass isotopologue distributions to a metabolic network model. This will allow for the calculation of the relative and absolute fluxes through the metabolic pathways of interest.

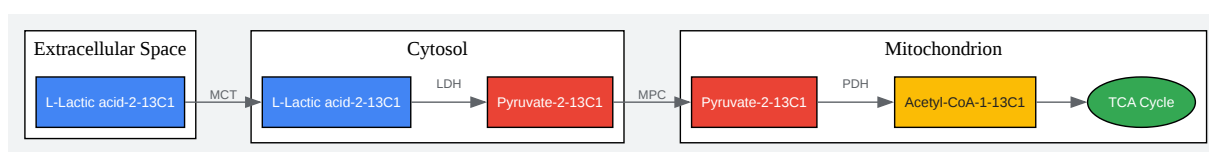
Metabolic Pathway Visualization

L-Lactic acid-2- ^{13}C 1 is a valuable tracer for elucidating the role of lactate as a metabolic fuel. The following diagrams illustrate the key metabolic pathways where this labeled compound can

be traced.

Lactate Metabolism and Entry into the TCA Cycle

Lactate can be taken up by cells and converted to pyruvate by the enzyme lactate dehydrogenase (LDH). The ^{13}C label at the C2 position of lactate will be retained in the C2 position of pyruvate. This labeled pyruvate can then enter the mitochondria and be converted to acetyl-CoA, which subsequently enters the tricarboxylic acid (TCA) cycle.

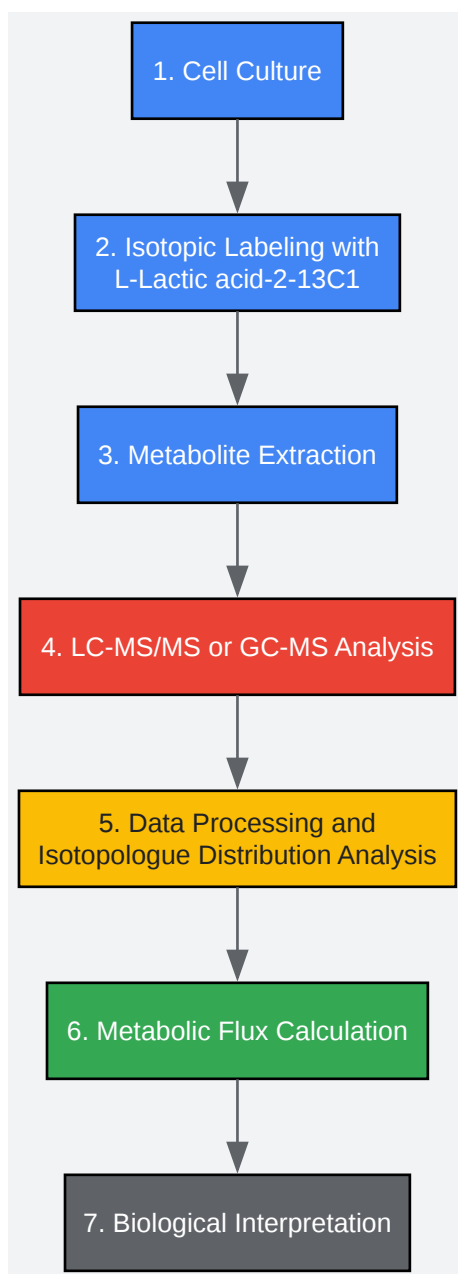


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Caption: Lactate uptake and conversion to fuel the TCA cycle.

Experimental Workflow for ^{13}C Metabolic Flux Analysis

The following diagram outlines the general workflow for conducting a metabolic flux analysis experiment using **L-Lactic acid-2- ^{13}C 1**.



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Caption: Workflow for ^{13}C metabolic flux analysis.

Conclusion

L-Lactic acid-2- ^{13}C 1 is an indispensable tool for researchers in drug development and metabolic research. Its use in stable isotope tracing studies provides a dynamic and quantitative view of cellular metabolism, enabling a deeper understanding of the metabolic reprogramming that occurs in various physiological and pathological states. The data and

protocols presented in this guide offer a solid foundation for the successful application of this powerful research compound.

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